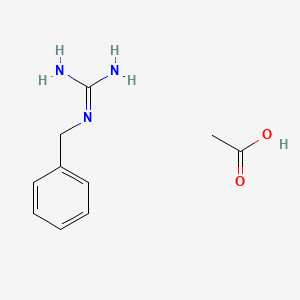
N-Benzylguanidinium acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylguanidinium acetate, also known as NBG-Ac, is a quaternary ammonium salt that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in both water and organic solvents. NBG-Ac has been used in a variety of biochemical and physiological studies, as well as in laboratory experiments due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
N-Benzylguanidinium acetate has shown potential in the development of new antimicrobial agents. Research indicates that derivatives of benzyl guanidine exhibit potent inhibitory activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) in the low µg/mL range . This suggests that N-Benzylguanidinium acetate could be a valuable compound in the fight against multidrug-resistant bacterial infections.
Medicinal Chemistry
In medicinal chemistry, guanidine and its derivatives are known for their biological activity. N-Benzylguanidinium acetate could serve as a precursor for synthesizing guanidine derivatives that act as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . These applications are crucial for developing new therapeutic agents.
Industrial Applications
While specific industrial uses of N-Benzylguanidinium acetate are not extensively documented, the compound’s unique physical and chemical properties suggest potential uses in process chemistry and material science. It could be involved in catalysis or as a structural component in advanced materials.
Environmental Science
The antimicrobial properties of guanidine derivatives also have implications in environmental science. They could be used to control microbial growth in water treatment processes or as part of strategies to mitigate the impact of drug-resistant bacteria on the environment .
Materials Science
N-Benzylguanidinium acetate’s properties may make it suitable for applications in materials science. Its potential as a component in the synthesis of new materials, especially those requiring specific molecular interactions, could be explored further.
Biochemistry Research
In biochemistry research, guanidine groups, such as those in N-Benzylguanidinium acetate, are significant due to their ability to form hydrogen bonds and their high basicity. These properties make them versatile for compounds with biological activity, potentially impacting the study of enzyme mechanisms and the development of biochemical assays .
Synthesis of Cyclic Guanidines
N-Benzylguanidinium acetate could be used in the synthesis of cyclic guanidines, which are present in many natural products and compounds of medicinal interest. The synthesis of these cyclic guanidines is vital for the discovery of new drugs and the study of biological systems .
Development of Synthetic Receptors
The guanidinium group’s ability to recognize and bind anions makes it a valuable functional group in the development of synthetic receptors. N-Benzylguanidinium acetate could be used to create receptors that mimic natural systems, aiding in the understanding of molecular recognition and catalysis .
Wirkmechanismus
Target of Action
Guanidine compounds, in general, have been found to interact with a variety of biological targets due to their ability to form hydrogen bonds, their planarity, and their high basicity . .
Mode of Action
Guanidines, due to their high basicity, are often protonated at physiological pH, forming the guanidinium cation . This can often determine the conformation of substituted guanidinium species and their interaction with aromatic systems in biological environments such as amino acids and nucleic acid bases . The specific interactions of N-Benzylguanidinium acetate with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Guanidine compounds are known to be involved in a variety of biochemical processes . .
Result of Action
Guanidine compounds have been found to have a variety of biological activities . .
Eigenschaften
IUPAC Name |
acetic acid;2-benzylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRLMHJRNFXPRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylguanidinium acetate | |
CAS RN |
2211-57-6 |
Source


|
| Record name | N-Benzylguanidinium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Fluorophenyl)-4-[1,2,3,6-tetrahydro-4-(4-chlorophenyl)pyridine-1-yl]butane-1-ol](/img/structure/B1251994.png)
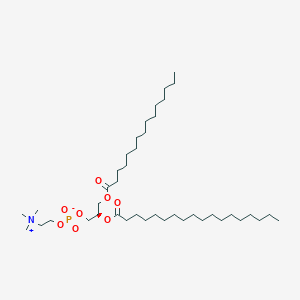

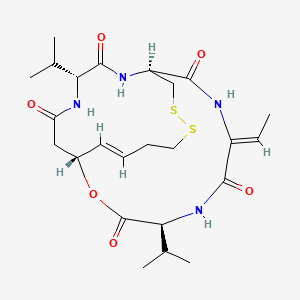

![N-[5-[2-(3-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-3-methylbutanamide](/img/structure/B1252002.png)
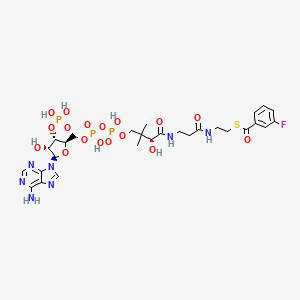
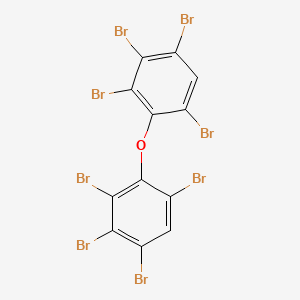
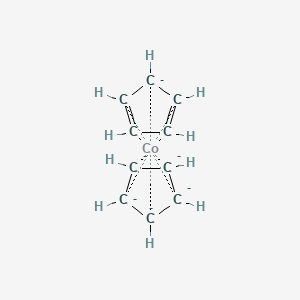
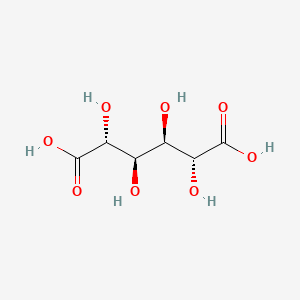



![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-6-oxocyclohexen-1-yl]-4,6-dimethyldec-2-enamide](/img/structure/B1252017.png)